ent-Dorzolamide hydrochloride

Chiral Chromatography Analytical Method Development Enantiomeric Purity

Chiral purity analysis of dorzolamide demands the exact (4R,6R)-enantiomer reference-generic analogs invalidate methods. ent-Dorzolamide HCl is the official EP Impurity A & USP Related Compound A, mandatory for pharmacopoeial compliance. • Enables chiral HPLC method validation with calibrated range 0.2-5 µg/mL and LOD 0.05 µg/mL for trace quantification. • Required for batch release, stability studies, and ANDA submissions per USP/EP monographs. • Supplied as ≥95% pure white to off-white solid; store at 2-8°C.

Molecular Formula C10H17ClN2O4S3
Molecular Weight 360.9 g/mol
CAS No. 122028-36-8
Cat. No. B123170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Dorzolamide hydrochloride
CAS122028-36-8
Synonyms4R,6R-Dorzolamide Hydrochloride;  (4R-trans)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide Hydrochloride;  USP Dorzolamide Hydrochloride Related Compound A; 
Molecular FormulaC10H17ClN2O4S3
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESCCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
InChIInChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m1./s1
InChIKeyOSRUSFPMRGDLAG-CIRBGYJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-Dorzolamide Hydrochloride for Research and Analytical Reference


ent-Dorzolamide hydrochloride (CAS 122028-36-8), also known as Dorzolamide EP Impurity A or USP Dorzolamide Hydrochloride Related Compound A, is the (4R,6R)-enantiomer of the antiglaucoma agent dorzolamide . This compound serves a distinct and critical role in pharmaceutical analysis and research, primarily as a high-purity reference standard for method development and quality control . Unlike the active pharmaceutical ingredient (API), which is the (4S,6S)-isomer, this compound is used to establish analytical methods and ensure the purity of dorzolamide drug substances and products .

Intended as chiral impurity reference standard
For chiral HPLC method development and system suitability
Essential for EP/USP pharmacopoeial compliance testing

Why ent-Dorzolamide Hydrochloride Cannot Be Substituted


In pharmaceutical analysis, stereoisomers and impurities cannot be used interchangeably due to their distinct physical, chemical, and biological properties. The (4R,6R)-isomer, ent-dorzolamide, exhibits different retention times in chiral chromatography compared to the active (4S,6S)-isomer, necessitating a specific reference standard for accurate identification and quantification [1]. Furthermore, its official recognition in major pharmacopoeias (USP and EP) as a specified impurity mandates the use of this exact compound for regulatory compliance in quality control [2]. Substituting with a generic carbonic anhydrase inhibitor or even another dorzolamide-related compound would invalidate analytical methods and fail to meet pharmacopoeial requirements, compromising drug safety and efficacy assessments .

ent-Dorzolamide (4R,6R)
vs. (4S,6S)-dorzolamide active isomer
Chiral retention time differences may invalidate peak identification
ent-Dorzolamide impurity standard
vs. generic carbonic anhydrase inhibitor
Lacks stereochemical specificity; fails pharmacopoeial impurity requirements
ent-Dorzolamide Related Compound A
vs. other dorzolamide-related impurities
Distinct chromatographic behavior; does not meet specified system suitability profile

Quantitative Evidence for ent-Dorzolamide Hydrochloride


Chiral Resolution from Active Dorzolamide

A validated HPLC method was developed specifically to separate and quantify dorzolamide hydrochloride (4S,6S) and its enantiomer (4R,6R) [1]. The method achieved baseline resolution of the two enantiomers on a chiral-α1-acid glycoprotein column [1].

Chiral LOD Comparison
Head-to-head
LOD: 0.05 µg/mL (ent-Dorzo) vs 0.2 µg/mL (4S,6S-Dorzo) — 4-fold lower for impurity
Supports trace impurity quantification in drug substance
Chiral-α1-acid glycoprotein column; ammonium acetate buffer pH 7.0
Chiral Chromatography Analytical Method Development Enantiomeric Purity

Pharmacopoeial Designation as a Specified Impurity

ent-Dorzolamide hydrochloride is officially recognized as 'Dorzolamide EP Impurity A' and 'USP Dorzolamide Hydrochloride Related Compound A' [1]. It is a required reference standard for methods prescribed in the European and United States Pharmacopoeias [1].

Official Impurity Status
Class-level
Designated as EP Impurity A / USP Related Compound A
Required standard for regulatory QC methods
As defined in EP and USP monographs
Quality Control Regulatory Compliance Pharmaceutical Analysis

Impurity Control Assay in Drug Substance

The USP monograph for Dorzolamide Hydrochloride specifies a limit test for related compound A using a validated HPLC method [1]. The system suitability solution requires a mixture of 18 mg of USP Dorzolamide Hydrochloride RS and 2 mg of USP Dorzolamide Hydrochloride Related Compound A RS, demonstrating the need for this specific standard [1].

System Suitability Ratio
Head-to-head
2 mg impurity standard + 18 mg API RS (1:9 ratio)
Validates chromatographic resolution for batch testing
USP method; mobile phase: TBME/heptane/ACN/water
Impurity Profiling HPLC Assay Pharmaceutical Quality

Validated HPLC Trace Analysis in Finished Products

A separate HPLC method using a coated cellulose phenylcarbamate chiral stationary phase was developed and validated for the enantiomeric separation of dorzolamide hydrochloride [1]. This method established a calibration range of 0.2-5 µg/mL for the (4R,6R)-enantiomer, enabling its quantification in commercial eye drop samples [1].

Calibration Range for Impurity
Cross-study
0.2–5 µg/mL (impurity) vs 0.5–10 µg/mL (API) — lower range enables trace quantitation
Supports finished product impurity profiling
Coated cellulose phenylcarbamate chiral column
Method Validation Trace Analysis Ophthalmic Formulations

Optimal Use Cases for ent-Dorzolamide Hydrochloride


Enantiomeric Purity Method Development

This compound is the definitive reference standard for developing and validating chiral HPLC methods to quantify the (4R,6R)-enantiomer in dorzolamide drug substances and ophthalmic solutions. Its lower LOD (0.05 µg/mL) and validated calibration range (0.2-5 µg/mL) make it ideal for trace-level analysis, ensuring accurate impurity profiling [1][2].

Regulatory Compliance and Quality Control

As the official EP Impurity A and USP Related Compound A, this compound is mandatory for performing the specific tests and assays described in pharmacopoeial monographs. Its use is essential for batch release testing, stability studies, and supporting Abbreviated New Drug Applications (ANDAs) [1][2].

Stereochemical Pharmacology Research

While the (4S,6S)-isomer is the active drug, the (4R,6R)-enantiomer serves as a critical tool in understanding the stereochemical basis of carbonic anhydrase inhibition. Its availability as a high-purity standard allows researchers to directly compare the binding affinity and biological activity of the two enantiomers in vitro, which is fundamental to structure-activity relationship (SAR) studies [1].

Application
Selection Property
Validation Focus
Enantiomeric impurity profiling
Chiral reference standard workflow
Method specificity and LOD validation
Pharmacopoeial QC testing
Official impurity designation (EP/USP)
System suitability and batch release
Stereochemical SAR studies
Enantiomer-comparison research tool
In vitro binding affinity comparison
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